Tert-butyl 5-hydroxypentanoate
Description
BenchChem offers high-quality Tert-butyl 5-hydroxypentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-hydroxypentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUZHFNXIEHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-49-4 | |
| Record name | tert-butyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular weight of Tert-butyl 5-hydroxypentanoate
An In-Depth Technical Guide to Tert-butyl 5-hydroxypentanoate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis and drug development, molecules that offer dual reactivity are invaluable assets. Tert-butyl 5-hydroxypentanoate is one such molecule, a versatile building block possessing two distinct functional groups: a sterically hindered ester and a primary alcohol. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, a robust synthesis protocol, and its applications for researchers, scientists, and professionals in drug development. The strategic arrangement of its functional groups—a protected carboxylic acid at one end and a reactive alcohol at the other—makes it an ideal intermediate for the synthesis of complex molecules where sequential functionalization is paramount.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step toward its effective application in synthesis. Tert-butyl 5-hydroxypentanoate is a linear five-carbon chain functionalized with a hydroxyl group at the C5 position and a tert-butyl ester at the C1 position.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of conditions, including those that are basic, hydrogenolytic, or mildly acidic, yet can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid). This differential reactivity is the cornerstone of its utility.
Molecular Structure
-
Chemical Name: tert-butyl 5-hydroxypentanoate
Physicochemical Data
The following table summarizes the key quantitative data for tert-butyl 5-hydroxypentanoate. Note that while some experimental physical properties like boiling point and density are not widely reported in publicly available literature, its identity is well-defined by its molecular and spectroscopic data.
| Property | Value | Source |
| Molecular Weight | 174.24 g/mol | [1] |
| Monoisotopic Mass | 174.1256 Da | [2] |
| CAS Number | 91420-49-4 | [3][4] |
| Appearance | Pale Yellow Oil (Predicted) | [5] |
| XLogP3 (Predicted) | 1.1 | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | N/A |
Spectroscopic Validation: A Self-Validating System
Confirming the identity and purity of a synthesized molecule is a critical step that relies on a suite of analytical techniques. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system, where each method corroborates the structural features of tert-butyl 5-hydroxypentanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. We can predict the following signals (referenced to CDCl₃ at 7.26 ppm):
-
~3.65 ppm (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
~2.25 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂C=O).
-
~1.60-1.70 ppm (m, 4H): A multiplet arising from the overlapping signals of the four protons on the two central methylene groups (-CH₂CH₂CH₂-).
-
1.45 ppm (s, 9H): A sharp singlet with an integration of 9 protons, the characteristic signal of the tert-butyl group (-(CH₃)₃).
-
Variable ppm (s, broad, 1H): A broad singlet for the hydroxyl proton (-OH), whose chemical shift is concentration-dependent and which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in unique chemical environments:
-
~173 ppm: Carbonyl carbon of the ester (C=O).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~62 ppm: Carbon attached to the hydroxyl group (-CH₂OH).
-
~35 ppm: Carbon alpha to the carbonyl group (-CH₂C=O).
-
~32 ppm: Carbon beta to the hydroxyl group (-CH₂CH₂OH).
-
~28 ppm: The nine equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
~22 ppm: Carbon beta to the carbonyl group (-CH₂CH₂C=O).
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present.
-
3550-3200 cm⁻¹ (broad, strong): A prominent broad absorption band characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding.[6][7]
-
2950-2850 cm⁻¹ (strong): Sharp peaks corresponding to the C-H stretching of the alkyl (sp³) groups.[6]
-
1750-1735 cm⁻¹ (strong): A very strong, sharp absorption peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[6][7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
[M+H]⁺: Predicted at m/z 175.13288.[2]
-
[M+Na]⁺: Predicted at m/z 197.11482.[2]
-
Key Fragmentation: A characteristic loss of 56 Da, corresponding to the elimination of isobutylene from the tert-butyl ester, is a common and diagnostic fragmentation pathway for such compounds.
Synthesis Protocol: Acid-Catalyzed Esterification
The synthesis of tert-butyl 5-hydroxypentanoate can be efficiently achieved through the acid-catalyzed esterification of 5-hydroxypentanoic acid using isobutylene. This method is favored because it avoids the harsh conditions of Fischer esterification with tert-butanol, which can lead to dehydration of the alcohol.
Causality Behind Experimental Choices:
-
Reactant Choice: 5-hydroxypentanoic acid is the direct precursor. Isobutylene is used as the source of the tert-butyl group; under acidic conditions, it forms a stable tert-butyl cation that is readily attacked by the carboxylic acid nucleophile.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the isobutylene, initiating the reaction.
-
Solvent: A non-nucleophilic, inert solvent like dichloromethane (DCM) or dioxane is used to dissolve the starting material without competing in the reaction.
-
Temperature: The reaction is typically performed at or below room temperature to control the exothermic reaction and prevent polymerization of isobutylene.
Detailed Step-by-Step Methodology
-
Reagents & Equipment:
-
5-hydroxypentanoic acid
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas or condensed liquid)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube, separatory funnel, rotary evaporator, silica gel for column chromatography.
-
-
Reaction Setup:
-
Dissolve 5-hydroxypentanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
-
Execution:
-
Slowly bubble isobutylene gas through the stirred solution for 2-4 hours, or add condensed isobutylene (1.5-2.0 eq) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure tert-butyl 5-hydroxypentanoate.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of tert-butyl 5-hydroxypentanoate.
Applications in Research and Drug Development
The true value of tert-butyl 5-hydroxypentanoate lies in its utility as a heterobifunctional linker. The orthogonal nature of its two functional groups allows for selective, stepwise chemical modifications.
-
As a Linker: In fields like targeted protein degradation (e.g., PROTACs) or antibody-drug conjugates (ADCs), precise spacing between a targeting moiety and a payload is critical for efficacy. The five-carbon chain of this molecule provides a flexible, hydrophilic spacer that can be readily incorporated into larger constructs. The terminal alcohol can be converted to an azide, alkyne, or amine for click chemistry or amidation, while the ester can be deprotected at a later stage to reveal a carboxylic acid for coupling.
-
In Fragment-Based Drug Discovery (FBDD): Small molecules like this can serve as starting points or fragments for building more complex drug candidates. The hydroxyl group can be used as a handle to explore interactions with a biological target, while the ester end can be elaborated to enhance potency or improve pharmacokinetic properties.
-
Synthesis of Siderophores and Natural Products: The core structure is relevant to the synthesis of various natural products and bacterial siderophores, which are often complex molecules requiring careful management of protecting groups.[8]
Conclusion
Tert-butyl 5-hydroxypentanoate is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, confirmed by a robust suite of spectroscopic techniques, and its accessible synthesis make it a reliable building block. The orthogonal reactivity of its alcohol and protected acid functionalities provides the control and flexibility required to construct sophisticated molecular architectures, cementing its role as a valuable intermediate in pharmaceutical research and beyond.
References
-
ChemSynthesis. (n.d.). tert-butyl 5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Pentanoic acid, 5-hydroxy-, p-t-butylphenyl ester. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(benzylamino)-5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-hydroxypentanoate (C9H18O3). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2012). (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl pentanoate. Retrieved February 5, 2026, from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 2-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (S)-2-(Fmoc-amino)-5-hydroxypentanoate. Retrieved February 5, 2026, from [Link]
-
Newcastle University eTheses. (2022). Synthesis and Study of Peptidic Bacterial Siderophores. Retrieved February 5, 2026, from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved February 5, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 5, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - Tert-butyl 5-hydroxypentanoate (C9H18O3) [pubchemlite.lcsb.uni.lu]
- 3. bldpharm.com [bldpharm.com]
- 4. 91420-49-4 | tert-Butyl 5-hydroxypentanoate | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 5. echemi.com [echemi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]
Tert-butyl 5-hydroxyvalerate vs. 5-Hydroxypentanoic Acid: Structural Stability and Synthetic Orthogonality
[1]
Executive Summary
In the precise architecture of drug design—specifically within PROTAC (Proteolysis Targeting Chimera) linker synthesis and peptidomimetic construction—the distinction between Tert-butyl 5-hydroxyvalerate and 5-hydroxypentanoic acid (often referred to as 5-hydroxypentanoate) is not merely nomenclatural; it is a determinant of synthetic success.[1]
The core divergence lies in conformational stability . 5-hydroxypentanoic acid exists in a thermodynamic equilibrium with its cyclic lactone form (
Part 1: Physiochemical Divergence & The Lactonization Trap
Structural Comparison
While both compounds share a 5-carbon alkyl chain terminating in a hydroxyl group, the modification of the carboxyl terminus dictates their reactivity profile.
| Feature | 5-Hydroxypentanoic Acid | Tert-butyl 5-hydroxyvalerate |
| Formula | ||
| MW | 118.13 g/mol | 174.24 g/mol |
| CAS | 13392-69-3 | 103986-13-6 (common ref) |
| State | Viscous liquid / Low-melting solid | Colorless oil |
| Reactivity | Unstable: Prone to spontaneous cyclization.[1] | Stable: Linear conformation locked. |
| Primary Use | Metabolic intermediate, polymer precursor. | Linker synthesis, orthogonal protection. |
The Thermodynamic Trap: Spontaneous Lactonization
The critical technical challenge when working with the free acid (5-hydroxypentanoic acid) is intramolecular esterification . Under neutral or acidic conditions, the terminal hydroxyl group attacks the carbonyl carbon, expelling water to form a 6-membered ring (
-
Thermodynamics: The formation of the 6-membered ring is entropically favored (
) compared to the linear polymer or intermolecular reaction. -
Synthetic Consequence: If a researcher attempts to use 5-hydroxypentanoic acid directly in an amide coupling reaction (e.g., EDC/NHS coupling), the rate of intramolecular cyclization (
) often exceeds the rate of intermolecular coupling ( ), resulting in the isolation of the unreactive lactone byproduct rather than the desired amide.
The Tert-butyl Solution
The tert-butyl group in Tert-butyl 5-hydroxyvalerate serves two functions:
-
Electronic Protection: It masks the electrophilicity of the carbonyl carbon, preventing the hydroxyl group from attacking it.
-
Steric Bulk: The bulky group physically obstructs the formation of the tetrahedral intermediate required for cyclization or polymerization.
Visualization: The Lactonization Equilibrium
The following diagram illustrates the competing pathways. Note how the tert-butyl group (Right Path) blocks the formation of the lactone (Center Path).
Caption: The "Lactonization Trap" highlights the instability of the free acid compared to the tert-butyl ester, which enforces the linear geometry required for controlled synthesis.
Part 2: Experimental Protocols
Protocol A: Synthesis of Tert-butyl 5-hydroxyvalerate
Context: This compound is often synthesized via the ring-opening of
Reagents:
- -Valerolactone (1.0 equiv)[1]
-
Tert-butyl alcohol (t-BuOH) (Excess, solvent/reactant)[1]
-
Potassium tert-butoxide (t-BuOK) (0.1 equiv) or
(catalytic, requires MgSO4)[1]
Workflow (Base-Catalyzed):
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve
-valerolactone (10 mmol) in anhydrous t-BuOH (20 mL). -
Initiation: Add t-BuOK (1.0 mmol) at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The base opens the lactone ring, and the excess t-BuOH traps the intermediate as the ester.
-
Quench: Neutralize carefully with 1M HCl (aq) to pH 7. Note: Do not acidify strongly, or you will reverse the reaction back to the lactone.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Validation:
-
1H NMR (CDCl3): Look for the characteristic tert-butyl singlet (~1.44 ppm, 9H) and the triplet for the
-methylene protons (~2.2 ppm). The absence of the lactone signal is critical.
Protocol B: Deprotection Strategy (Unmasking the Acid)
Context: Once the hydroxyl end of the molecule has been attached to your ligand (e.g., via ether synthesis or Mitsunobu reaction), you must remove the tert-butyl group to reveal the carboxylic acid for the final coupling step.
Reagents:
Workflow:
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Acidolysis: Add TFA (20% v/v final concentration). Optional: Add 2.5% TIPS if the molecule contains cation-sensitive groups (e.g., Indoles).
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Immediate Use: The resulting crude is the 5-hydroxypentanoic acid derivative. Crucial: Proceed to the next coupling step immediately. Do not store the free acid form for extended periods, or it may lactonize or dimerize.
Part 3: Applications in Drug Discovery (PROTACs)
In PROTAC design, linker length and composition are vital for ternary complex formation. Tert-butyl 5-hydroxyvalerate provides a 5-carbon alkyl chain linker (often called a "C5 linker").[1]
The Synthetic Logic
-
Head Attachment: The free hydroxyl group of Tert-butyl 5-hydroxyvalerate is reacted with a ligand (e.g., a phenol on a VHL ligand) using a Mitsunobu reaction (
, DIAD). -
Tail Activation: The tert-butyl group is removed (Protocol B).
-
Ligase Attachment: The revealed acid is coupled to an amine-functionalized E3 ligase binder (e.g., Lenalidomide derivative) using amide coupling (HATU/DIPEA).
Visualization: PROTAC Linker Workflow
This diagram demonstrates the "Orthogonal Protection" strategy, ensuring the linker remains linear during the first attachment.
Caption: Orthogonal assembly of a PROTAC. The t-butyl group protects the acid while the alcohol is functionalized, preventing premature cyclization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138668, 5-Hydroxypentanoic acid.[1] Retrieved from [Link]
-
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Caretto, A., et al. (2014). Bio-based synthesis of δ-valerolactone and its efficiency as a solvent. ACS Sustainable Chemistry & Engineering. Retrieved from [Link][1]
Navigating the Safety Landscape of Tert-butyl 5-hydroxypentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Hazard Profile and Classification
While a complete, officially sanctioned Globally Harmonized System (GHS) classification for tert-butyl 5-hydroxypentanoate is not widely published, a leading chemical supplier, BLD Pharm, has assigned the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The assigned signal word is "Warning" .[1]
This classification suggests that the primary hazards associated with this compound are irritant properties upon contact with the skin, eyes, and respiratory system.
Structural Analogy and Inferred Hazards
To build a more comprehensive understanding of the potential risks, we can analyze the hazards associated with its core functional groups: the tert-butyl ester and the primary alcohol.
-
Tert-butyl Ester Moiety: Tert-butyl esters, such as tert-butyl acetate, are generally characterized as flammable liquids and can cause mild skin and eye irritation. Inhalation of high concentrations of tert-butyl acetate vapors can lead to drowsiness and dizziness.
-
Primary Alcohol Moiety: Primary alcohols are typically flammable and can cause irritation to the skin and eyes.[2] Their toxicity varies depending on the length of the carbon chain.
Considering these characteristics, it is prudent to treat tert-butyl 5-hydroxypentanoate as a potentially flammable liquid, in addition to its confirmed irritant properties.
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of tert-butyl 5-hydroxypentanoate are scarce. The following table summarizes available information and provides estimated values where specific data is unavailable.
| Property | Value | Source |
| CAS Number | 91420-49-4 | [1][3] |
| Molecular Formula | C₉H₁₈O₃ | [1][3][4] |
| Molecular Weight | 174.24 g/mol | [4] |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| Flash Point | Not available (Assumed to be flammable based on functional groups) | |
| Density | Not available | [4] |
| Solubility | Not available (Expected to have some solubility in water and good solubility in organic solvents) |
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial when handling any chemical, especially one with limited published safety data. The following diagram illustrates a logical workflow for managing the risks associated with tert-butyl 5-hydroxypentanoate.
Caption: Risk assessment and mitigation workflow for tert-butyl 5-hydroxypentanoate.
Experimental Protocols for Safe Handling
Given the irritant nature and potential flammability of tert-butyl 5-hydroxypentanoate, the following protocols are recommended to ensure safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
A critical line of defense against chemical exposure is the correct use of PPE. The following diagram illustrates the proper sequence for donning and doffing PPE.
Caption: Recommended sequence for donning and doffing PPE.
Detailed PPE Specifications:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection: A flame-retardant lab coat should be worn and buttoned completely. Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2] If a fume hood is not available and there is a potential for generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Handling and Storage
-
Handling:
-
Always handle tert-butyl 5-hydroxypentanoate within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible, non-reactive tools and equipment.
-
Keep containers tightly closed when not in use.
-
Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.
-
An emergency eyewash station and safety shower should be in close proximity to the work area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]
-
Keep containers tightly sealed. The recommended storage temperature is 2-8°C.[1]
-
Store separately from strong oxidizing agents, acids, and bases.
-
Use only containers that are approved for flammable liquids.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Considerations
Waste tert-butyl 5-hydroxypentanoate and any contaminated materials should be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in the regular trash.[6][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's environmental health and safety department for specific disposal procedures.[6][8]
Conclusion
While a comprehensive, manufacturer-provided SDS for tert-butyl 5-hydroxypentanoate is not readily accessible, a robust safety protocol can be established through an analysis of its known GHS classifications and the hazards associated with its functional groups. The primary hazards are skin, eye, and respiratory irritation, with a significant potential for flammability. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can handle tert-butyl 5-hydroxypentanoate safely and effectively. It is imperative to always err on the side of caution and to consult with your institution's safety professionals for guidance on specific applications and disposal requirements.
References
-
Material Safety Data Sheet - Amyl alcohol, mixture of primary alcohols, 98%. Cole-Parmer. (n.d.). Retrieved from [Link]
-
ICSC 1445 - tert-BUTYL ACETATE. INCHEM. (2021). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
tert-butyl 5-hydroxypentanoate - C9H18O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025-05-20). Retrieved from [Link]
-
tert-BUTYL ACETATE. Sdfine. (n.d.). Retrieved from [Link]
-
tert-butyl perbenzoate - Registration Dossier. ECHA. (n.d.). Retrieved from [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Tert-butyl acetate. NIC Industries. (n.d.). Retrieved from [Link]
-
tert-Butyl (S)-2-(Fmoc-amino)-5-hydroxypentanoate. PubChem. (2026-01-18). Retrieved from [Link]
-
tert-butyl 2-hydroxypentanoate - C9H18O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025-05-20). Retrieved from [Link]
-
LCSS: TERT-BUTYL HYDROPEROXIDE. (n.d.). Retrieved from [Link]
-
MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Safer Handling of Alcohol in the Laboratory. NSTA - National Science Teachers Association. (n.d.). Retrieved from [Link]
-
How to dispose of alcohol: A guide for businesses. Shapiro. (2026-01-26). Retrieved from [Link]
-
How to Dispose of Old Alcohol (An In-Depth Guide). Waste Direct. (2025-04-22). Retrieved from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. (2024-11-29). Retrieved from [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. UCLA. (2018-10-18). Retrieved from [Link]
-
Alcohols (Methanol, Ethanol, Propanol, etc.). (n.d.). Retrieved from [Link]
-
Ethanol Disposal In Laboratories. Collect and Recycle. (n.d.). Retrieved from [Link]
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022. Australian Industrial Chemicals Introduction Scheme (AICIS). (2022-06-30). Retrieved from [Link]
-
Ethanol - Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
Ethyl 3-hydroxypentanoate. PubChem. (n.d.). Retrieved from [Link]
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY Comments of Safer Chemicals Healthy Families on Persistent, Bioaccumulative, and T. Toxic-Free Future. (2018-01-12). Retrieved from [Link]
-
How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. (2025-02-25). Retrieved from [Link]
-
Hazard statements. MSDS Europe. (n.d.). Retrieved from [Link]
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- 8. collectandrecycle.com [collectandrecycle.com]
Stability of tert-Butyl Ester Protecting Groups in Storage
This guide provides an in-depth technical analysis of the stability of tert-butyl (t-Bu) ester protecting groups, designed for researchers and process chemists.
Executive Summary
The tert-butyl ester is a cornerstone protecting group in organic synthesis—particularly peptide chemistry—valued for its orthogonality. It is robust against nucleophilic attack and basic hydrolysis (saponification) due to steric hindrance but is designed to be labile under acidic conditions.[1]
Storage Stability Profile:
-
Solid State: Generally stable at room temperature (20–25°C) for months to years if kept anhydrous and acid-free.
-
Solution: Stability is solvent-dependent. Protic solvents or trace acidity can accelerate degradation.
-
Primary Failure Modes: Acid-catalyzed hydrolysis and thermal elimination of isobutylene.
Mechanistic Underpinnings of Instability
To optimize storage, one must understand the specific molecular pathways that lead to degradation. Unlike primary alkyl esters, t-Bu esters do not typically degrade via the standard
Acid-Catalyzed Hydrolysis ( Mechanism)
This is the primary degradation risk during storage if the material is exposed to moisture and trace acids.
-
Protonation: The carbonyl oxygen (or ether oxygen) is protonated by residual acid.[2]
-
Cleavage: The alkyl-oxygen bond breaks, releasing the carboxylic acid and generating a stable tert-butyl carbocation.
-
Fate of Cation: The t-butyl cation reacts with water to form t-butanol or eliminates a proton to form isobutylene gas.
Thermal Decomposition (Isobutylene Elimination)
Even in the absence of water/acid, t-Bu esters can degrade thermally via a concerted unimolecular elimination (
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways for tert-butyl ester degradation. The red path highlights the acid-catalyzed risk relevant to storage.
Critical Storage Factors
The "Autocatalytic" Risk
While not autocatalytic in the explosive sense, t-Bu ester degradation can become self-accelerating.
-
Mechanism: Hydrolysis releases a carboxylic acid (R-COOH).
-
Risk: If the generated acid is sufficiently strong (low pKa) and the environment is moist, the product acid can protonate remaining ester molecules, accelerating the rate of hydrolysis over time.
-
Mitigation: Store as free bases or zwitterions (for amino acids) rather than acid salts (e.g., HCl salts) whenever possible.
Moisture and Hygroscopicity
Water is the stoichiometric reagent for hydrolysis.
-
Solid State: Amorphous solids are often hygroscopic, absorbing atmospheric water that creates a localized "solution-like" environment on the crystal surface, facilitating hydrolysis.
-
Solution: Avoid protic solvents (MeOH, EtOH) for long-term storage. Anhydrous aprotic solvents (DMSO, DMF) are preferred, provided they are free of amine impurities.
Temperature
Arrhenius kinetics apply. While room temperature is acceptable for short-term turnover, -20°C is the gold standard for long-term banking.
-
Data Point: Hydrolysis half-lives can drop from years at 4°C to days at elevated temperatures if pH is uncontrolled.
Experimental Protocols
QC Protocol: Assessing Stability
Do not assume purity after long storage. Use this self-validating workflow.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3/DMSO-d6) | Integration of t-Bu singlet (9H, ~1.4 ppm) matches backbone signals. |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | No new peak corresponding to the free acid (R-COOH). |
| Acid Content | Titration / pH (aqueous slurry) | pH of 10% slurry should be neutral (unless salt form). |
Accelerated Stability Testing (Stress Test)
Before banking a new t-Bu ester intermediate, perform this stress test to predict shelf-life.
-
Preparation: Aliquot 50 mg of sample into three glass vials.
-
Conditions:
-
Vial A: Control (-20°C).
-
Vial B: High Humidity (Open vial in a desiccator with saturated K2SO4 solution ~97% RH, 25°C).
-
Vial C: Thermal Stress (Sealed, 40°C).
-
-
Timepoints: Analyze via HPLC at T=0, 24h, 72h, and 1 week.
-
Analysis: Calculate % degradation relative to Vial A.
-
If >5% degradation in Vial B: Material is hygroscopic/moisture sensitive. Store with desiccant.
-
If >5% degradation in Vial C: Material is thermally labile. Store at -20°C.
-
Visualization: QC Decision Workflow
Figure 2: Quality Control decision tree for validating stored tert-butyl esters.
Best Practices Summary
| Factor | Recommendation | Rationale |
| Container | Amber glass, Teflon-lined cap | Prevents light degradation (minor) and ensures airtight seal against moisture. |
| Atmosphere | Argon or Nitrogen headspace | Displaces humid air; prevents oxidation of other sensitive moieties (e.g., Met/Cys). |
| Additives | Desiccant packets (Silica/Drierite) | Actively scavenges moisture that permeates the seal. |
| Handling | Warm to RT before opening | Prevents condensation of atmospheric moisture onto the cold solid. |
| Solvents | Avoid MeOH/EtOH | Transesterification or solvolysis can occur over long periods. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
-
Ogasa, C., et al. (2023). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols".[1][4] Synlett, 35, 235-239.[3][4] (Discusses synthesis and stability of amino acid esters).
-
Marcantoni, E., et al. (2001).[3] "Selective Deprotection of tert-Butyl Esters". Journal of Organic Chemistry, 66, 4430-4432.[3] (Mechanistic insights into acid lability).
-
BenchChem. (2025).[5] "Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions". (Practical storage data for peptide synthesis).
-
USGS. (1999). "Hydrolysis of tert-butyl formate: Kinetics, products, and implications". (Kinetics data on hydrolysis rates vs pH).
Sources
Methodological & Application
Protocol for selective mono-protection of 1,5-pentanediol
Application Note: Strategic Mono-Functionalization of 1,5-Pentanediol
Executive Summary & Strategic Overview
The selective mono-protection of symmetric
For drug development applications—specifically in the synthesis of PROTAC linkers or Antibody-Drug Conjugate (ADC) spacers—high purity and reproducibility are paramount. This guide presents two distinct protocols chosen based on the desired protecting group and the mechanism of selectivity:
-
Protocol A (Kinetic/Statistical Control): For Silyl Ethers (TBS) . Relies on stoichiometry and solubility differences. Best for scalability and cost-efficiency.
-
Protocol B (Chelation Control): For Benzyl Ethers (Bn) . Relies on the Bouzide Silver(I) Oxide method.[1][2] Best for high intrinsic selectivity without large excesses of starting material.
Critical Analysis of Selectivity Mechanisms
Before executing the protocol, the operator must understand the driving forces of selectivity to troubleshoot effectively.
| Feature | Statistical Approach (Protocol A) | Chelation Approach (Protocol B) |
| Mechanism | Kinetic distribution based on molar ratios. | Internal H-bonding & Ag(I) coordination.[3] |
| Reagents | TBSCl / Imidazole (or NaH). | Ag₂O / Benzyl Bromide.[1] |
| Stoichiometry | Requires Excess Diol (3–5 equiv). | Stoichiometric (1:1.1). |
| Selectivity | Driven by dilution; "Brute force." | Driven by surface chemistry/coordination. |
| Purification | Extraction (Water wash removes diol). | Chromatography (Filtration of Ag salts). |
| Primary Use | Labile linkers (Silyl ethers). | Robust linkers (Benzyl ethers). |
Visualizing the Decision Matrix
Caption: Decision tree for selecting the appropriate mono-protection strategy based on the desired chemical outcome.
Protocol A: Selective Mono-Silylation (TBS)
Objective: Synthesis of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol. Rationale: Silylations are fast but lack intrinsic selectivity for one hydroxyl over the other. We utilize a 4:1 excess of diol to statistically favor the mono-product (>90% selectivity relative to TBSCl) and rely on the high water solubility of 1,5-pentanediol for purification.
Reagents & Stoichiometry
-
1,5-Pentanediol: 40.0 mmol (4.16 g) [4.0 equiv]
-
TBSCl (tert-Butyldimethylsilyl chloride): 10.0 mmol (1.51 g) [1.0 equiv]
-
Imidazole: 15.0 mmol (1.02 g) [1.5 equiv]
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon/Nitrogen.
-
Dissolution: Add 1,5-pentanediol (4.0 equiv) and Imidazole (1.5 equiv) to the flask. Dissolve in anhydrous DCM (50 mL).
-
Note: High dilution (0.1 M relative to electrophile) favors mono-protection.
-
-
Addition: Cool the solution to 0°C (ice bath). Dissolve TBSCl (1.0 equiv) in 10 mL DCM and add it dropwise over 30 minutes via a syringe pump or addition funnel.
-
Causality: Slow addition ensures the concentration of the active silylating agent remains low relative to the massive excess of diol hydroxyls.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: KMnO₄ or Anisaldehyde; UV is ineffective for aliphatic diols).
-
Workup (The Critical Step):
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate
-
Caution: Do not use high vacuum for prolonged periods if the product is volatile (bp ~140°C at 6 mmHg), though TBS ethers are generally stable.
-
-
Purification: Flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) is usually required only to remove trace bis-silylated byproduct, as the diol is removed in the workup.
Protocol B: Selective Mono-Benzylation (Ag₂O)
Objective: Synthesis of 5-(benzyloxy)pentan-1-ol. Rationale: Using the Bouzide & Sauvé protocol , Silver(I) Oxide mediates the reaction.[1][2][8] It is proposed that Ag(I) coordinates between the two hydroxyls (or between the ether oxygen and hydroxyl in PEGs), increasing the acidity of one site while sterically shielding the other, or simply facilitating a surface-mediated reaction that stops at mono-alkylation.
Reagents & Stoichiometry
-
1,5-Pentanediol: 10.0 mmol (1.04 g) [1.0 equiv]
-
Benzyl Bromide (BnBr): 11.0 mmol (1.30 mL) [1.1 equiv]
-
Silver(I) Oxide (Ag₂O): 15.0 mmol (3.47 g) [1.5 equiv]
-
Potassium Iodide (KI): 0.2 equiv (Catalytic - optional but accelerates reaction)
-
Solvent: DCM (Anhydrous)
Step-by-Step Methodology
-
Setup: Use a foil-wrapped flask (Ag salts are light-sensitive). Add 1,5-pentanediol (1.0 equiv) and anhydrous DCM (50 mL).
-
Activation: Add Ag₂O (1.5 equiv) and KI (0.2 equiv) in one portion. Stir vigorously at RT for 15 minutes.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 12–24 hours.
-
Observation: The black oxide will gradually turn into a grayish/white precipitate (AgBr).
-
-
Filtration: Filter the mixture through a pad of Celite® to remove silver salts. Rinse the pad with DCM.
-
Safety: The filter cake contains silver salts. Dispose of as heavy metal waste.
-
-
Workup: Wash the filtrate with 5% Na₂S₂O₃ (to remove iodine traces) and water. Dry over MgSO₄.
-
Purification: Concentrate. Purify via flash chromatography (Hexanes:EtOAc).
-
Outcome: This method typically yields >85% mono-benzyl ether with <5% bis-benzyl byproduct, even with near-stoichiometric reagents.
-
Quality Control & Validation
To ensure the protocol was successful, specific analytical signatures must be verified.
NMR Validation (¹H NMR in CDCl₃)
The loss of symmetry is the key indicator.
-
Starting Material (Diol): The C1 and C5 protons are equivalent (triplet, ~3.6 ppm).
-
Product (Mono-protected):
-
H-1 (Free alcohol side): Triplet at ~3.6 ppm (integrates to 2H).
-
H-5 (Protected side): Triplet shifted upfield (TBS) or downfield (Bn) depending on the group, but clearly distinct from H-1.
-
Symmetry Breaking: The internal methylenes (C2, C3, C4) will appear as complex multiplets rather than the simplified patterns of the symmetric starting material.
-
TLC Visualization
Since 1,5-pentanediol has no chromophore:
-
Stain: p-Anisaldehyde (blue/purple spots) or KMnO₄ (yellow spots on purple).
-
Rf Values (approximate in 30% EtOAc/Hex):
-
Bis-protected: ~0.8 (Top)
-
Mono-protected: ~0.4 (Middle)
-
Diol: ~0.05 (Baseline)
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-protection (Protocol A) | Addition of electrophile was too fast. | Use a syringe pump; ensure temperature is 0°C. |
| High Bis-protection (Protocol A) | Diol excess was insufficient. | Increase diol to 5–6 equivalents. |
| Low Conversion (Protocol B) | Ag₂O is old/inactive. | Use fresh Ag₂O; ensure it is a fine powder, not clumped. |
| Emulsion during Workup | Amphiphilic nature of mono-product. | Use saturated brine; add a small amount of MeOH to break emulsion. |
| Product contains Diol | Insufficient water washes. | Repeat water wash 3x; ensure aqueous layer is discarded (check density). |
References
-
McDougal, P. G., Rico, J. G., Oh, Y. I., & Condon, B. D. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols.[9] The Journal of Organic Chemistry, 51(17), 3388–3390.
-
Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948.
-
[1]
-
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Organic Letters, 4(14), 2329–2332.
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Highly selective monotetrahydropyranylation of symmetrical diols catalysed by a strongly acidic ion-exchange resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0807617B1 - Process for preparing 1,5-pentanediol derivative - Google Patents [patents.google.com]
- 8. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Mitsunobu Reaction Protocols for Tert-butyl 5-hydroxypentanoate
Introduction: Leveraging the Mitsunobu Reaction for Advanced Synthesis
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry.[1][2][3] This reaction operates under mild, neutral conditions, making it invaluable in the total synthesis of complex natural products and the development of novel pharmaceutical agents.[4] It proceeds via a redox mechanism involving triphenylphosphine (TPP) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5]
This guide provides a detailed protocol for the application of the Mitsunobu reaction to tert-butyl 5-hydroxypentanoate, a versatile building block in medicinal chemistry and materials science. We will explore the underlying mechanism, provide a step-by-step experimental procedure, discuss critical parameters for optimization, and offer field-tested solutions for common challenges, particularly the purification of the final product from reaction byproducts.
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Mitsunobu reaction is a complex process, but can be understood through several key steps.[2]
-
Activation: Triphenylphosphine (TPP), a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic betaine intermediate.[2][6]
-
Proton Transfer: This highly basic betaine deprotonates the acidic nucleophile (Nu-H, e.g., a carboxylic acid), creating a carboxylate anion and a protonated phosphonium-DEAD adduct.[2] This step is critical, and generally requires the nucleophile to have a pKa below 13.[3][5]
-
Alcohol Activation: The alcohol starting material, tert-butyl 5-hydroxypentanoate, is activated by the protonated adduct, forming a key alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[3][4]
-
Nucleophilic Attack (S N 2): The deprotonated nucleophile attacks the carbon bearing the activated hydroxyl group in a classic S N 2 fashion.[1][2] This backside attack is responsible for the inversion of configuration observed when using chiral secondary alcohols.
Two unavoidable byproducts are generated stoichiometrically: triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate.[5] The efficient removal of these byproducts is often the primary challenge in the reaction workup.[5][7]
Caption: Simplified Mitsunobu reaction mechanism.
Experimental Protocol: Esterification of Tert-butyl 5-hydroxypentanoate
This protocol details a representative esterification using benzoic acid as the nucleophile. The principles can be adapted for other suitable acidic nucleophiles.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |
| tert-butyl 5-hydroxypentanoate | 174.24[8] | 5.0 | 1.0 | 871 mg | Starting material |
| Benzoic Acid | 122.12 | 6.0 | 1.2 | 733 mg | Nucleophile |
| Triphenylphosphine (TPP) | 262.29 | 7.5 | 1.5 | 1.97 g | Reductant |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.5 | 1.49 mL | Oxidant (Density ≈ 1.02 g/mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 5-hydroxypentanoate (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF (50 mL) and stir the mixture with a magnetic stir bar until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Efficient cooling is critical to control the initial exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Add the diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, cold addition prevents the formation of side products by controlling the concentration of the reactive betaine intermediate.[2][4]
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The appearance of a white precipitate (TPPO) is often an indicator of reaction progress.[9]
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue contains the desired product, TPPO, and the DIAD-hydrazine byproduct. Proceed to the purification section for detailed instructions.
Caption: Experimental workflow for the Mitsunobu reaction.
Process Optimization and Troubleshooting
Solvent Choice: The reaction is often faster and gives higher yields in non-polar, aprotic solvents like THF, diethyl ether, or toluene.[7] Polar solvents can promote competitive side pathways.[7]
Order of Addition: The most common and reliable method is to pre-mix the alcohol, nucleophile, and phosphine before the slow addition of the azodicarboxylate.[2][4] This ensures the nucleophile is available to be deprotonated by the initial betaine adduct.
Purification Strategy (The Byproduct Challenge): The primary difficulty in Mitsunobu reactions is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[5][7]
-
TPPO Removal:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether.[10][11] After concentrating the reaction mixture, the residue can be triturated with cold diethyl ether or a hexane/ether mixture to precipitate much of the TPPO, which can then be removed by filtration.[11][12]
-
Chromatography: If the product is relatively non-polar, a silica gel plug can be effective. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will often wash the desired product through while retaining the more polar TPPO on the silica.[12]
-
Chemical Precipitation: For challenging separations, TPPO can be precipitated from polar solvents as a complex by adding salts like ZnCl₂ or CaBr₂.[13][14] This method is particularly useful for large-scale reactions where chromatography is impractical.[14]
-
-
Hydrazinedicarboxylate Removal: The reduced DIAD byproduct can often be removed by aqueous washes during the workup or by column chromatography. For some azodicarboxylates, specific chemical treatments can be used.[2]
A Recommended Purification Protocol:
-
Initial Filtration: After concentrating the reaction mixture, add 50 mL of cold diethyl ether and stir vigorously for 30 minutes. Filter the resulting suspension to remove the bulk of the precipitated TPPO and hydrazine byproduct.
-
Aqueous Wash: Concentrate the filtrate. Dissolve the residue in ethyl acetate (50 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove unreacted benzoic acid, followed by brine (1 x 25 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Final Purification: Purify the remaining crude material by flash column chromatography on silica gel to yield the pure product.
Safety Precautions
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potentially explosive, especially when heated or subjected to shock.[15][16] They are often supplied as solutions in toluene to improve stability.[16] Always handle them in a well-ventilated fume hood, store at recommended low temperatures (2-8°C), and protect from light.[15] DIAD is often preferred as it is considered somewhat safer than DEAD.[17]
-
Triphenylphosphine: TPP is an irritant. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
By following this detailed guide, researchers can confidently apply the Mitsunobu reaction to tert-butyl 5-hydroxypentanoate, leveraging its synthetic power while effectively managing its practical challenges.
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 56(12), 1843-1850. Retrieved from [Link]
-
Wang, Z., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Chromatography-Free Product Separation in the Mitsunobu Reaction. Retrieved from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link]
-
ResearchGate. (2023). Examples of the simplification purification of Mitsunobu reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safely Handling and Procuring Diethyl Azodicarboxylate (DEAD). Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link]
-
Organic Process Research & Development. (2021). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]
-
ResearchGate. (2020). Azodicarboxylates: Explosive properties and DSC measurements. Retrieved from [Link]
-
ACS Publications. (2022). Removal of Triphenylphosphine Oxide from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 5-hydroxypentanoate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Diethyl Azodicarboxylate (DEAD). Retrieved from [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]
-
Acs.pub.ro. (2022). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. Retrieved from [Link]
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- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Diethyl Azodicarboxylate (DEAD) [commonorganicchemistry.com]
- 17. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
Application Note: Optimized Appel Halogenation of tert-Butyl 5-Hydroxypentanoate
Executive Summary & Strategic Rationale
The conversion of tert-butyl 5-hydroxypentanoate to its corresponding alkyl halide (tert-butyl 5-bromopentanoate or 5-chloropentanoate) represents a critical intermediate step in the synthesis of proteolysis targeting chimeras (PROTACs) and other bifunctional linker systems.
While classical halogenation reagents like Thionyl Chloride (
The Appel Reaction (
Mechanistic Insight & Reaction Logic
Understanding the mechanism is vital for troubleshooting. The Appel reaction is driven by the formation of the strong Phosphorous-Oxygen double bond (
The Reaction Pathway[2][3]
-
Activation: Triphenylphosphine (
) attacks the tetrahalomethane ( ), forming a phosphonium-tribromomethanide ion pair. -
Alkoxyphosphonium Formation: The alcohol oxygen attacks the phosphorous cation, displacing the haloform anion (
). This converts the hydroxyl group into a highly reactive oxyphosphonium leaving group.[2] -
Substitution (
): The halide anion ( ) attacks the carbon, displacing TPPO and inverting the stereochemistry (though relevant only for chiral centers; here it effects the substitution).
Visualization of the Pathway
Figure 1: Mechanistic flow of the Appel Bromination.[1][3] The formation of TPPO (Triphenylphosphine oxide) provides the thermodynamic driving force.
Critical Experimental Parameters
To ensure reproducibility and high yield (>90%), the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Justification |
| Stoichiometry | 1.0 : 1.2 : 1.2 (Alc : | Slight excess of reagents ensures complete consumption of the alcohol. Large excesses complicate purification.[4] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is required. Moisture reacts with the phosphonium salt to produce HBr, which will cleave the t-butyl ester . |
| Temperature | Initial cooling manages the exothermic formation of the phosphonium salt. | |
| Order of Addition | Adding |
Detailed Protocol: Synthesis of tert-Butyl 5-Bromopentanoate
Target: tert-Butyl 5-bromopentanoate Scale: 10.0 mmol (adaptable)
Reagents & Materials
-
Substrate: tert-Butyl 5-hydroxypentanoate (1.74 g, 10.0 mmol)
-
Reagent A: Carbon Tetrabromide (
) (3.98 g, 12.0 mmol) [Handle with care: Toxic] -
Reagent B: Triphenylphosphine (
) (3.15 g, 12.0 mmol) -
Solvent: Anhydrous Dichloromethane (
), 50 mL -
Quench: Saturated aqueous Sodium Bicarbonate (
) -
Purification: Hexanes (or Pentane), Ethyl Acetate, Silica Gel (230-400 mesh)
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Substrate (1.74 g) and Reagent A (
, 3.98 g). -
Dissolve in 40 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Activation & Reaction (0 - 120 min)
-
Dissolve Reagent B (
, 3.15 g) in the remaining 10 mL of DCM. -
Critical: Add the
solution dropwise to the cold reaction mixture over 15 minutes.-
Observation: The solution may turn slightly yellow/orange. A transient precipitate may form and redissolve.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (Stain: KMnO4 or Iodine). The alcohol (lower Rf) should disappear; the bromide (high Rf, non-polar) should appear.
Step 3: Workup & TPPO Removal (The "Precipitation" Method)
-
The reaction mixture will contain significant solids (TPPO) or be a thick oil.
-
Concentrate the reaction mixture on a rotary evaporator to roughly 1/4th of the volume (do not dry completely yet).
-
Add 50 mL of cold Hexanes (or Pentane/Diethyl Ether).
-
Vigorously stir/triturate for 10 minutes. Triphenylphosphine oxide (TPPO) is insoluble in hexanes and will precipitate as a white solid.
-
Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the solid cake with cold hexanes (
). -
Combine the filtrate (containing the product) and concentrate under reduced pressure.[5][6]
Step 4: Purification
-
Although the precipitation removes ~80-90% of TPPO, a flash column is usually required for high purity.
-
Stationary Phase: Silica Gel.
-
Eluent: 0% to 10% Ethyl Acetate in Hexanes. (The product is non-polar; TPPO is very polar).
-
Yield Expectation: 85–95% as a colorless oil.
Protocol Variant: Chlorination
If the chloride analog (tert-butyl 5-chloropentanoate) is required, Carbon Tetrachloride (
Recommended Alternative for Chlorination:
Use Hexachloroacetone (HCA) or N-Chlorosuccinimide (NCS) with
NCS Protocol Adjustment:
-
Dissolve
(1.2 eq) and NCS (1.2 eq) in DCM at 0°C. Stir 15 min to form the phosphonium salt. -
Add tert-Butyl 5-hydroxypentanoate (1.0 eq).
-
Warm to RT and stir 4h.
-
Workup identical to the Bromide protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Ester Cleavage | Moisture in reagents generating HBr. | Use freshly distilled DCM and store reagents in a desiccator. Add 1.5 eq of 2,6-Lutidine as a non-nucleophilic base scavenger if acid sensitivity is extreme. |
| Difficult TPPO Separation | Product polarity similar to TPPO (unlikely here). | ZnCl2 Method: Dissolve crude residue in Ethanol (if ester stable) or THF. Add |
| Incomplete Conversion | Old | Increase reagents to 1.5 equivalents. Ensure |
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Bond Formation." Angewandte Chemie International Edition, 14(12), 801–811.
-
Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936. (Describes the ZnCl2 and MgCl2 complexation methods).
-
Denton, R. M., et al. (2011). "Phosphine-mediated conversion of alcohols to halides."[1][2] Beilstein Journal of Organic Chemistry, 7, 1479–1493.
-
TCI Chemicals. "Product Specification: tert-Butyl 5-Bromopentanoate." (Confirmation of commercial stability and physical properties).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sulfonylation of Tert-butyl 5-hydroxypentanoate
<Step>
Introduction: Strategic Conversion of Alcohols to Sulfonates
In the landscape of synthetic organic chemistry, the hydroxyl group is a ubiquitous and versatile functional group. However, its direct participation in nucleophilic substitution reactions is hampered by the fact that the hydroxide ion is a poor leaving group. To overcome this, a common and highly effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or a mesylate.[1][2] This transformation dramatically enhances the leaving group ability, enabling a wide array of subsequent substitution and elimination reactions.[1][3][4] The resulting sulfonate esters are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[4] This guide provides a detailed examination of the tosylation and mesylation of tert-butyl 5-hydroxypentanoate, a substrate featuring a primary hydroxyl group and a sterically demanding tert-butyl ester. We will delve into the mechanistic underpinnings of these reactions, offer a comparative analysis to guide your choice of sulfonylation agent, and provide robust, step-by-step protocols for practical application in the laboratory.
Mechanistic Insights: The "Why" Behind the Synthesis
The conversion of an alcohol to a sulfonate ester proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride (tosyl chloride or mesyl chloride).[1][2][3] This process is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct.[2][3]
A critical aspect of this transformation is the retention of stereochemistry at the carbon atom bearing the hydroxyl group.[2][3][5] The C-O bond of the alcohol remains intact throughout the sulfonylation process; it is the O-H bond that is broken.[5] This is a significant advantage over methods that might proceed through carbocation intermediates, which can be prone to rearrangements and loss of stereochemical integrity.[2][3]
The Role of the Base:
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.[6]
-
Triethylamine (TEA): A common, non-nucleophilic base used to scavenge the HCl produced during the reaction.[7]
Potential Side Reaction: Chlorination
Under certain conditions, particularly with electron-deficient alcohols or when using reagents like tosyl chloride, the intermediate tosylate can be susceptible to nucleophilic attack by the chloride ion generated in the reaction, leading to the formation of an alkyl chloride.[7][8] Careful control of reaction conditions is crucial to minimize this undesired side reaction.
Tosylation vs. Mesylation: A Comparative Analysis
Choosing between tosylation and mesylation often depends on the specific requirements of the subsequent reaction steps and the nature of the substrate.
| Feature | Tosylate (OTs) | Mesylate (OMs) | Rationale & Field Insights |
| Structure | p-toluenesulfonate | methanesulfonate | The bulky tosyl group can sometimes influence the reactivity of the molecule in subsequent steps. The smaller mesyl group is sterically less demanding. |
| Leaving Group Ability | Excellent | Excellent | Both are excellent leaving groups due to the high stability of the resulting sulfonate anions, which are weak bases.[1][2] Their leaving group abilities are generally considered to be very similar.[2] |
| Reactivity of Sulfonyl Chloride | Tosyl chloride (TsCl) is a solid. | Mesyl chloride (MsCl) is a liquid. | The physical state can influence handling and dispensing in the lab. MsCl is generally considered more reactive than TsCl. |
| Crystallinity of Product | Tosylates are often crystalline. | Mesylates are more likely to be oils. | The crystallinity of tosylates can be a significant advantage for purification by recrystallization, which is often more straightforward and scalable than chromatography. |
| Steric Hindrance | More susceptible to steric hindrance. | Less susceptible to steric hindrance. | For sterically hindered alcohols, mesylation may proceed more readily than tosylation.[9] |
Expert Recommendation: For tert-butyl 5-hydroxypentanoate, a primary alcohol, both tosylation and mesylation are expected to proceed efficiently. If ease of purification and obtaining a solid product are priorities, tosylation is often the preferred route. If the subsequent step involves a sterically demanding nucleophile, the less bulky mesylate might be advantageous.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both tosyl chloride and mesyl chloride are corrosive and lachrymatory. Triethylamine and pyridine are flammable and have strong odors.
Protocol 1: Tosylation of Tert-butyl 5-hydroxypentanoate
This protocol is designed for the efficient conversion of the primary alcohol to its corresponding tosylate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| Tert-butyl 5-hydroxypentanoate | C9H18O3 | 174.24 | ~1.0 g/mL | 10.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | - | 12.0 | 1.2 |
| Triethylamine (TEA) | C6H15N | 101.19 | 0.726 g/mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 1.33 g/mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | - | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 5-hydroxypentanoate (1.74 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir until the substrate is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base and Reagent Addition: Sequentially add triethylamine (2.1 mL, 15.0 mmol) and then p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10][11]
-
Work-up:
-
Quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).[7][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7][10]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-(tosyloxy)pentanoate.
Protocol 2: Mesylation of Tert-butyl 5-hydroxypentanoate
This protocol outlines the synthesis of the corresponding mesylate, which may be preferred in certain synthetic routes.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| Tert-butyl 5-hydroxypentanoate | C9H18O3 | 174.24 | ~1.0 g/mL | 10.0 | 1.0 |
| Methanesulfonyl chloride (MsCl) | CH3ClO2S | 114.55 | 1.48 g/mL | 12.0 | 1.2 |
| Triethylamine (TEA) | C6H15N | 101.19 | 0.726 g/mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | 1.33 g/mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | - | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl 5-hydroxypentanoate (1.74 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base and Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.93 mL, 12.0 mmol).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[11]
-
Work-up:
-
Once the reaction is complete, add deionized water (30 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[11]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 5-((methylsulfonyl)oxy)pentanoate.
Visualizing the Process
Caption: Simplified mechanism of tosylation and mesylation of an alcohol.
Troubleshooting and Expert Tips
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the sulfonyl chloride. A slight excess of the sulfonyl chloride and base can be used, and the reaction time can be extended. For particularly stubborn alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, or a stronger base like pyridine can be used as the solvent. [7][9][12]* Formation of Alkyl Chloride: This side product arises from the reaction of the sulfonate ester with chloride ions. To minimize this, ensure the reaction temperature does not rise excessively and that the reaction is worked up promptly upon completion.
-
Purification Challenges: If the product is an oil and difficult to purify via chromatography, consider converting it to the other sulfonate ester. Tosylates are more likely to be crystalline and may be purified by recrystallization.
Conclusion
The tosylation and mesylation of tert-butyl 5-hydroxypentanoate are robust and reliable methods for activating the primary hydroxyl group for subsequent nucleophilic substitution reactions. The choice between the two methods will depend on the specific goals of the synthetic route, with considerations for steric hindrance, desired physical properties of the intermediate, and purification strategy. The protocols provided herein are designed to be a comprehensive guide for researchers, ensuring a high degree of success in the laboratory.
References
-
Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
YouTube. (2019, February 11). Tosylation of Alcohols. Retrieved from [Link]
-
Grasa, G. A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Retrieved from [Link]
-
Jack Westin. Alcohols Important Reactions. Retrieved from [Link]
-
Li, F., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports. Retrieved from [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Wang, X., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
-
Khan Academy. Preparation of mesylates and tosylates. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for Tert-butyl 5-hydroxypentanoate Reactions
Welcome to the technical support center for optimizing reactions involving tert-butyl 5-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in their experiments. By understanding the underlying principles and potential pitfalls, you can enhance reaction efficiency, improve yield, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with tert-butyl 5-hydroxypentanoate.
Q1: What are the primary considerations when selecting a solvent for reactions with tert-butyl 5-hydroxypentanoate?
A1: The primary considerations are the solubility of your reactants, the polarity of the solvent, its boiling point, and its reactivity. Tert-butyl 5-hydroxypentanoate has both a polar hydroxyl group and a less polar tert-butyl ester group. The ideal solvent should solubilize both this substrate and your other reagents. Aprotic solvents are generally preferred to avoid interference with the hydroxyl group, unless it is a desired reactant. The boiling point is crucial for temperature control of the reaction.
Q2: Can protic solvents be used in reactions involving the ester group of tert-butyl 5-hydroxypentanoate?
A2: It is generally advisable to avoid protic solvents like water, methanol, or ethanol if the tert-butyl ester needs to remain intact, especially under acidic or basic conditions which can catalyze hydrolysis or transesterification. If the reaction chemistry allows, and these side reactions are slow or can be suppressed, a protic solvent might be used, but careful monitoring is essential.
Q3: My reaction is sluggish. Could the solvent be the issue?
A3: Absolutely. A solvent that does not adequately dissolve all reactants will lead to a slow, heterogeneous reaction. Additionally, the solvent's polarity can significantly influence the reaction rate by stabilizing or destabilizing transition states. For instance, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. Consider switching to a solvent with a higher boiling point to increase the reaction temperature, or to a different solvent class to better match the polarity of your reactants and transition state.
Q4: I am observing an unexpected side product. How can solvent choice help?
A4: Solvent choice can influence the chemoselectivity of a reaction. An unwanted side product might be favored in a particular solvent environment. For example, in reactions involving the hydroxyl group, a non-polar solvent may reduce its reactivity by minimizing hydrogen bonding interactions. Conversely, a polar protic solvent could enhance its nucleophilicity. Carefully analyzing the structure of the side product can provide clues about the reaction pathway that is being favored and how a change in solvent might disfavor it.
Q5: Are there "green" or more sustainable solvent alternatives I should consider?
A5: Yes, the field of green chemistry offers several alternatives to traditional, often hazardous, solvents.[1][2][3] Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) are gaining popularity.[3] They often have lower toxicity, are derived from renewable resources, and have a reduced environmental impact. Their physical properties should be carefully matched to your reaction requirements.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with tert-butyl 5-hydroxypentanoate.
Guide 1: Low Yield in Esterification or Etherification of the Hydroxyl Group
Problem: You are attempting to modify the hydroxyl group of tert-butyl 5-hydroxypentanoate (e.g., through acylation or alkylation) but are observing low conversion of your starting material.
Potential Causes & Solutions:
-
Poor Solubility of Reagents:
-
Explanation: If your starting material, reagent, or catalyst is not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Observe the reaction mixture: Is it a clear solution or a suspension?
-
Consult solubility data: If available, check the solubility of all components in your chosen solvent.
-
Experiment with different solvents: If solubility is an issue, consider switching to a solvent with a different polarity. For many organic reagents, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are good starting points. For more polar reagents, consider dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
-
Solvent Interference:
-
Explanation: Protic solvents can compete with the hydroxyl group of your substrate, especially if your reagent is highly reactive (e.g., an acid chloride or a strong alkylating agent). The solvent can also deactivate your catalyst.
-
Troubleshooting Steps:
-
Switch to an aprotic solvent: If you are using a protic solvent, switch to an anhydrous aprotic solvent. Ensure the solvent is thoroughly dried before use.
-
Use of a non-coordinating solvent: In some cases, even coordinating aprotic solvents like THF can interfere. Consider a less coordinating solvent like toluene or hexane, though be mindful of solubility.
-
-
-
Inappropriate Reaction Temperature:
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Troubleshooting Steps:
-
Select a higher-boiling solvent: If your current solvent has a low boiling point (e.g., DCM, diethyl ether), switch to a higher-boiling alternative like THF, toluene, or dioxane to safely increase the reaction temperature.
-
Monitor for decomposition: Be cautious when increasing the temperature, as it may also promote side reactions or decomposition of your product.
-
-
Workflow for Optimizing Solvent Selection in Hydroxyl Group Reactions
Caption: Decision tree for troubleshooting low yield in hydroxyl group modifications.
Guide 2: Unwanted Hydrolysis or Transesterification of the Tert-butyl Ester
Problem: During your reaction, you are observing the formation of 5-hydroxypentanoic acid (from hydrolysis) or a different ester (from transesterification).
Potential Causes & Solutions:
-
Presence of Water or Protic Impurities:
-
Explanation: The tert-butyl ester is sensitive to acid- and base-catalyzed hydrolysis. Even trace amounts of water in your solvent or reagents can lead to this side reaction, especially at elevated temperatures. Similarly, alcohol impurities can lead to transesterification.
-
Troubleshooting Steps:
-
Use anhydrous solvents: Always use freshly dried, anhydrous solvents. Molecular sieves are effective for removing residual water.[4]
-
Dry your reagents: Ensure all other reagents are free from water.
-
Run under an inert atmosphere: Performing the reaction under nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Incompatible pH Conditions:
-
Explanation: Strong acidic or basic conditions will promote the cleavage of the tert-butyl ester. The tert-butyl group is particularly labile under acidic conditions due to the formation of a stable tert-butyl carbocation.[5][6]
-
Troubleshooting Steps:
-
Use non-acidic/non-basic conditions: If possible, choose reaction conditions that are neutral.
-
Employ a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize base-mediated hydrolysis.
-
Buffer the reaction: In some cases, adding a mild buffer can help maintain a neutral pH.
-
-
-
Solvent-Mediated Decomposition:
-
Explanation: Highly polar, protic solvents can facilitate the ionization of the ester and promote decomposition, especially at higher temperatures.
-
Troubleshooting Steps:
-
Switch to a less polar, aprotic solvent: Solvents like toluene, hexane, or diethyl ether will be less likely to promote the cleavage of the tert-butyl ester.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature to minimize decomposition.
-
-
Solvent Polarity vs. Tert-butyl Ester Stability
Caption: Relationship between solvent class and the stability of the tert-butyl ester group.
Guide 3: Difficulty in Product Purification and Solvent Removal
Problem: After the reaction, you are struggling to isolate your pure product, or the complete removal of the reaction solvent is proving difficult.
Potential Causes & Solutions:
-
High-Boiling Point Solvent:
-
Explanation: Solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) have very high boiling points and can be difficult to remove under standard rotary evaporation conditions.
-
Troubleshooting Steps:
-
Aqueous workup: If your product is not water-soluble, you can often remove water-miscible high-boiling solvents like DMF and DMSO by washing the organic layer multiple times with water or brine.
-
High-vacuum distillation or lyophilization: For stubborn solvents, high-vacuum distillation (using a Kugelrohr or short-path distillation apparatus) or lyophilization (freeze-drying) may be necessary.
-
Choose a lower-boiling alternative: In the future, consider if a lower-boiling solvent like ethyl acetate, THF, or 2-MeTHF could be used for the reaction.
-
-
-
Azeotrope Formation:
-
Explanation: Your product may form an azeotrope with the solvent, making separation by simple distillation difficult.
-
Troubleshooting Steps:
-
Switch to a different solvent for workup: After the reaction is complete, you can sometimes add a different solvent (in which your product is soluble) and selectively evaporate the original reaction solvent.
-
Chromatography: Column chromatography is often effective at separating the product from the residual solvent.
-
Consult azeotrope tables: Before starting, you can check for known azeotropes between your solvent and compounds similar to your product.
-
-
-
Product Co-elution with Solvent Impurities:
-
Explanation: Impurities in your solvent may have similar chromatographic behavior to your product, leading to contamination.
-
Troubleshooting Steps:
-
Use high-purity solvents: Always use solvents of an appropriate grade for your application (e.g., HPLC grade for chromatography).
-
Distill the solvent: If you suspect impurities, distilling the solvent before use can remove non-volatile contaminants.
-
-
Solvent Property Comparison Table
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations |
| Dichloromethane (DCM) | 40 | 3.1 | Good general-purpose solvent, volatile, potential health concerns. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Good for many organometallic reactions, can form peroxides. |
| Acetonitrile (MeCN) | 82 | 5.8 | Polar aprotic, useful for SN2 reactions, can be difficult to remove completely. |
| Toluene | 111 | 2.4 | Good for higher temperature reactions, non-polar. |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Highly polar aprotic, excellent solvating power, difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Very high boiling point, highly polar aprotic, can be difficult to remove. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 3.0 | "Green" alternative to THF, less prone to peroxide formation. |
III. Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Small-Scale Reaction
This protocol outlines a method for systematically testing different solvents for a reaction involving tert-butyl 5-hydroxypentanoate.
Materials:
-
Tert-butyl 5-hydroxypentanoate
-
Your desired reagent(s) and catalyst(s)
-
A selection of anhydrous solvents (e.g., DCM, THF, MeCN, Toluene, 2-MeTHF)
-
Small reaction vials with caps (e.g., 2 mL vials)
-
Stir plate and small stir bars
-
TLC plates and appropriate eluent system
-
LC-MS for more detailed analysis (optional)
Procedure:
-
Set up parallel reactions: In separate, labeled vials, add a small, accurately weighed amount of tert-butyl 5-hydroxypentanoate (e.g., 20 mg).
-
Add reagents and catalyst: To each vial, add the same molar equivalents of your reagent(s) and catalyst(s).
-
Add solvents: To each vial, add the same volume of a different anhydrous solvent (e.g., 0.5 mL).
-
Stir and heat (if necessary): Place all vials on a stir plate and stir at the desired temperature. If heating, use a heating block designed for vials.
-
Monitor the reactions: At regular time intervals (e.g., 1 hr, 4 hr, 24 hr), take a small aliquot from each reaction mixture and analyze by TLC. Spot the starting material for comparison.
-
Analyze the results: Compare the TLC plates to determine which solvent gives the fastest conversion and the cleanest reaction profile (fewest side products).
-
Optional advanced analysis: For a more quantitative comparison, quench the reactions and analyze the crude mixtures by LC-MS to determine the relative amounts of product, starting material, and any side products.
IV. References
-
Study.com. (n.d.). If 5-hydroxypentanoic acid (HOCH2CH2CH2CO2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). The reaction of tert-butyl alcohol with concentrated HCl goes by... Retrieved from [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. Retrieved from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 5. The reaction of tert-butyl alcohol with concentrated HCl goes by ... | Study Prep in Pearson+ [pearson.com]
- 6. reddit.com [reddit.com]
Safety Operating Guide
Operational Safety Guide: Handling Tert-butyl 5-hydroxypentanoate (CAS: 79933-47-2)
Topic: Personal protective equipment for handling Tert-butyl 5-hydroxypentanoate Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Executive Summary & Hazard Logic
Handling Tert-butyl 5-hydroxypentanoate requires a safety protocol derived not just from standard checklists, but from an understanding of its molecular behavior. As a bifunctional molecule containing a tert-butyl ester and a primary alcohol , this compound presents specific chemical risks that dictate your PPE choices.
The Chemical Logic of Safety:
-
The Tert-butyl Ester Moiety: This group is acid-labile. Upon contact with strong acids (even in waste streams), it can decompose to release isobutylene gas, creating a pressure hazard. It also contributes to the compound's lipophilicity, facilitating skin permeation.
-
The Hydroxyl Group: Increases polarity and hydrogen bonding, generally raising the boiling point compared to simple esters, but maintaining potential for severe eye irritation and mucous membrane sensitivity.
Treat this compound as a Combustible Liquid and a Severe Irritant until specific batch data proves otherwise.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >100 mg quantities.
Hand Protection: The Permeation Factor
Standard nitrile gloves are often insufficient for prolonged exposure to esters. Esters can swell and permeate nitrile rubber.
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Rationale |
| Incidental Splash | Nitrile (Disposable) | < 15 mins | Adequate for quick transfers. Change immediately upon contamination. | |
| Prolonged Contact | Butyl Rubber | > 480 mins | Critical: Butyl rubber provides superior resistance to esters and ketones compared to nitrile or latex [1]. | |
| High Risk/Spill | Silver Shield / 4H | Laminate | > 480 mins | The "last line of defense" for major spills involving organic solvents. |
Eye & Body Protection[1][2][3][4]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses with side shields are acceptable only for closed-system handling. If pouring or using syringes under pressure, goggles are mandatory to prevent corneal damage from ester solvents.
-
Respiratory Protection: Handling must occur in a certified Chemical Fume Hood . If working outside a hood (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.
-
Body: Flame-resistant (FR) lab coat and long pants. Synthetic fibers (polyester) should be avoided due to melting risks if a flammability event occurs.
Operational Workflow: The "Safe-Path" Protocol
This decision tree visualizes the required workflow to ensure containment and safety.
Figure 1: Operational decision tree emphasizing the critical separation of tert-butyl esters from acidic waste streams to prevent pressure buildup.
Step-by-Step Handling Procedures
A. Transfer and Weighing
-
Engineering Control: Place the balance inside the fume hood or use a localized exhaust snorkel.
-
Static Mitigation: As an organic ester, static charge accumulation is possible. Ground all metal vessels.[1] Use anti-static weigh boats.
-
Technique: Use positive displacement pipettes for liquid transfer to prevent dripping (low surface tension is common in esters).
B. Reaction Setup
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While the flash point is likely moderate (>60°C estimated for this MW), excluding oxygen prevents oxidation of the alcohol group and reduces fire risk.
-
Temperature Control: If heating, use an oil bath or heating block with an external temperature probe. Never use an open flame.
C. Emergency Response (Spill)
If a spill occurs (>5 mL):
-
Evacuate the immediate area.
-
Don PPE: Butyl rubber gloves and respiratory protection.
-
Absorb: Use vermiculite or spill pads designed for organic solvents.
-
Neutralize: Wash the area with a mild detergent solution. Avoid strong oxidizers (bleach) as they may react with the alcohol moiety.
Waste Disposal & Deactivation
The Trap: Many labs combine all organic waste. Do not do this blindly.
-
Segregation: Tert-butyl esters are acid-sensitive .
-
Protocol: Dispose of in Non-Halogenated Organic waste streams. Ensure the pH of the waste container is neutral (pH 6-8).
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10868840 (Tert-butyl 5-hydroxypentanoate). Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
